molecular formula C11H13IN2O2 B8125347 1-(2-((5-Iodopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one

1-(2-((5-Iodopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one

Cat. No.: B8125347
M. Wt: 332.14 g/mol
InChI Key: LLAXZXFHDPWVHV-UHFFFAOYSA-N
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Description

1-(2-((5-Iodopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring substituted with an iodopyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((5-Iodopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one typically involves the reaction of 5-iodopyridin-2-ol with 2-bromoethylpyrrolidin-2-one under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 5-iodopyridin-2-ol is replaced by the 2-bromoethyl group, forming the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-((5-Iodopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The iodopyridinyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used to replace the iodine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrrolidinone derivative with additional oxygen-containing functional groups, while substitution could result in a variety of iodopyridinyl-substituted compounds.

Scientific Research Applications

1-(2-((5-Iodopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-((5-Iodopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one derivatives: These compounds share the pyrrolidinone core structure but differ in their substituents.

    Iodopyridinyl compounds: These compounds contain the iodopyridinyl group but may have different core structures.

Uniqueness

1-(2-((5-Iodopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one is unique due to the combination of the pyrrolidinone ring and the iodopyridinyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Biological Activity

1-(2-((5-Iodopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a pyrrolidinone structure, which is known for various biological activities, including anticancer and antimicrobial properties. The presence of the 5-iodopyridine moiety enhances its pharmacological profile, making it a candidate for further research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14N2O2I\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2\text{I}

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds containing the pyrrolidinone scaffold have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties : The compound has potential against multidrug-resistant bacterial strains.

Anticancer Activity

In vitro studies have demonstrated that derivatives of pyrrolidinones, including those similar to this compound, exhibit selective cytotoxicity towards cancer cells. For instance, a study assessed the activity of several pyrrolidinone derivatives against A549 lung adenocarcinoma cells. The results indicated that certain structural modifications enhanced anticancer potency while minimizing toxicity to normal cells .

Table 1: Anticancer Activity of Pyrrolidinone Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
Compound AA549105
Compound BHCT116153
This compoundA549TBDTBD

Note: TBD indicates that further studies are needed to determine these values.

Antimicrobial Activity

The antimicrobial activity of similar compounds has been explored against various pathogens, including multidrug-resistant Staphylococcus aureus. The presence of the iodopyridine moiety is believed to enhance binding affinity to bacterial targets, leading to increased efficacy.

Table 2: Antimicrobial Efficacy Against Multidrug-resistant Strains

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus8 µg/mL
Compound DEscherichia coli16 µg/mL
This compoundTBD

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. The iodopyridine component may facilitate these interactions by enhancing the compound's binding affinity due to its electron-withdrawing properties .

Case Studies

Recent studies have highlighted the effectiveness of pyrrolidinone derivatives in preclinical models. For instance, a study evaluated the anticancer effects of these compounds in vivo using xenograft models, demonstrating significant tumor reduction compared to controls .

Properties

IUPAC Name

1-[2-(5-iodopyridin-2-yl)oxyethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN2O2/c12-9-3-4-10(13-8-9)16-7-6-14-5-1-2-11(14)15/h3-4,8H,1-2,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAXZXFHDPWVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCOC2=NC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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